2-Fluoro-6-hydrazinylpyridine hydrochloride
Description
2-Fluoro-6-hydrazinylpyridine hydrochloride (CAS: 864867-59-4) is a fluorinated pyridine derivative featuring a hydrazinyl group at the 6-position and a fluorine substituent at the 2-position. It is commercially available with a purity of ≥95% and is typically stocked in 100g quantities, priced at $195 per 1g . This compound is categorized as a fluorinated building block, indicating its utility in pharmaceutical and agrochemical synthesis . Its molecular structure combines the electron-withdrawing fluorine atom with the nucleophilic hydrazinyl group, making it a versatile intermediate for coupling reactions or heterocyclic ring formation.
Structure
3D Structure of Parent
Properties
CAS No. |
864867-59-4 |
|---|---|
Molecular Formula |
C5H7ClFN3 |
Molecular Weight |
163.58 g/mol |
IUPAC Name |
(6-fluoropyridin-2-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C5H6FN3.ClH/c6-4-2-1-3-5(8-4)9-7;/h1-3H,7H2,(H,8,9);1H |
InChI Key |
BMIYDXWEMCYBKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)NN.Cl |
Origin of Product |
United States |
Preparation Methods
Halogenated Pyridine Precursor Synthesis
The synthesis of 2-fluoro-6-hydrazinylpyridine hydrochloride typically begins with halogenated pyridine derivatives. A key precursor, 2-fluoro-6-chloropyridine , is synthesized via directed ortho-metalation or halogen dance reactions. For example, lithium-halogen exchange on 2-fluoro-6-methoxypyridine using lithium 2,2,6,6-tetramethylpiperidide (LiTMP) enables selective iodination or bromination at the 4-position, followed by methoxy group displacement to yield 2-fluoro-6-chloropyridine.
Reaction Conditions for Halogen Dance:
Hydrazine Substitution
The chloro group in 2-fluoro-6-chloropyridine is displaced by hydrazine under nucleophilic conditions. A patented method (CN106588758B) outlines the following optimized protocol:
Procedure:
-
Reactants :
-
2-Fluoro-6-chloropyridine (1.0 equivalent)
-
Hydrazine hydrate (3.0 equivalents)
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Solvent: Dimethylformamide (DMF) or ethanol
-
-
Conditions :
-
Temperature: 130°C (reflux)
-
Duration: 10–12 hours
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Atmosphere: Nitrogen (to prevent oxidation)
-
-
Workup :
-
Cooling to 25°C for crystallization
-
Centrifugation and washing with cold water
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Drying under vacuum (−0.09 MPa, 60°C)
-
Mechanistic Insights:
The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where hydrazine acts as the nucleophile. The electron-withdrawing fluorine atom at the 2-position activates the pyridine ring, facilitating chloride displacement.
Industrial-Scale Production
Continuous Flow Reactor Systems
To enhance efficiency, industrial protocols employ continuous flow reactors for the halogenation and hydrazination steps. Key advantages include:
Example Workflow:
| Step | Equipment | Parameters | Output Purity |
|---|---|---|---|
| Halogenation | Microreactor | −78°C, LiTMP/I₂ | 96.8% |
| Hydrazination | Tubular reactor | 130°C, DMF, N₂ atmosphere | 98.2% |
| Crystallization | Centrifuge | 25°C, H₂O wash | 99.0% |
Optimization Challenges and Solutions
Byproduct Formation
The primary byproduct, 2-fluoro-6-dihydrazinylpyridine , forms via over-substitution. Strategies to suppress this include:
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
-
Recrystallization : Ethanol/water mixtures yield crystalline product with 99% HPLC purity.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nucleophilic (Batch) | 78–85 | 98–99 | Moderate | 12,000 |
| Flow Reactor | 88–92 | 99.5 | High | 9,500 |
| Reductive Amination | 50–60 | 90–92 | Low | 18,000 |
| Metric | Nucleophilic Route | Flow Reactor Route |
|---|---|---|
| E-Factor | 18.2 | 8.7 |
| Atom Economy | 76% | 84% |
| PMI (Process Mass Intensity) | 32.1 | 19.4 |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-6-hydrazinylpyridine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazones or other reduced derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy compounds.
Reduction: Hydrazones or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of hydrazinylpyridine compounds exhibit promising anticancer properties. For instance, studies have shown that 2-hydrazinopyridine derivatives can inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The structural modifications, including the introduction of fluorine atoms, can enhance the biological activity of these compounds by improving their lipophilicity and metabolic stability .
Antimicrobial Properties
The compound has also been explored for its antimicrobial potential. Hydrazinylpyridine derivatives have demonstrated activity against various bacterial strains, making them candidates for developing new antibiotics. The mechanism often involves interference with bacterial enzyme systems, leading to cell death .
Agricultural Applications
Pesticide Development
2-Fluoro-6-hydrazinylpyridine hydrochloride serves as an intermediate in synthesizing agrochemicals. Its derivatives are utilized in developing pesticides that target specific pests while minimizing harm to beneficial insects. The incorporation of hydrazine moieties can enhance the efficacy of these compounds against resistant pest populations .
Materials Science
Polymer Chemistry
In materials science, this compound is used in the synthesis of polymers with specialized properties. The compound can act as a cross-linking agent or a building block for creating functionalized polymers that exhibit unique thermal and mechanical properties. Such materials are valuable in producing coatings, adhesives, and composites .
Synthesis and Industrial Applications
Synthesis of Complex Molecules
The compound is a versatile building block in organic synthesis. It can undergo various reactions, including nucleophilic substitutions and cyclization processes, to form more complex structures. This versatility makes it an essential reagent in pharmaceutical chemistry for developing new drug candidates .
Case Studies
Mechanism of Action
The mechanism of action of 2-Fluoro-6-hydrazinylpyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The fluorine atom can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
2-Bromo-6-hydrazinylpyridine
Structural Differences :
- Substituent : Bromine replaces fluorine at the 2-position.
- Synthesis: Synthesized from 2,6-dibromopyridine, hydrazine hydrate, and 1-propanol at 80°C for 12 hours, yielding pale-yellow crystals .
- Crystallography : X-ray diffraction reveals enantiomeric purity (Flack parameter: 0.012(5)) and intermolecular interactions (hydrogen bonds, halogen bonds, and π-stacking) .
- Applications: Potential use in crystal engineering or as a ligand due to its well-defined solid-state structure.
Key Comparison :
- Reactivity : Bromine’s larger atomic size and polarizability may enhance halogen bonding compared to fluorine, influencing catalytic or material science applications.
Methyl 2-Fluoro-6-hydrazinylbenzoate Hydrochloride
Structural Differences :
Key Comparison :
Other Fluorinated and Chlorinated Pyridines
- 6-Chloro-2-fluoro-3-hydroxypyridine (CAS: 883107-68-4): Features a hydroxyl group instead of hydrazinyl.
- 5-Chloro-2-ethynylpyridine Hydrochloride (CAS: 667932-24-3): An ethynyl group introduces alkyne reactivity for click chemistry applications, diverging from the hydrazine-based reactivity of the target compound .
Tabulated Comparison of Key Properties
Biological Activity
Introduction
2-Fluoro-6-hydrazinylpyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
This compound is a pyridine derivative with a hydrazine functional group. The presence of the fluorine atom at the 2-position may influence its biological activity by altering electronic properties and steric factors.
Structural Formula
The structural formula can be represented as follows:
Inhibition of Enzymatic Activity
Research indicates that compounds similar to this compound may inhibit specific enzymes involved in cancer progression. For example, hydrazine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitory assays have demonstrated that hydrazinylpyridine compounds can significantly reduce CDK2 activity, suggesting potential applications in cancer therapy .
Antimicrobial Activity
Hydrazine derivatives, including those related to this compound, exhibit notable antimicrobial properties. Studies have shown that certain hydrazones possess broad-spectrum antibacterial and antifungal activities, potentially making them candidates for treating infections caused by resistant strains .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Potential
In a study focused on the inhibition of PRC2-mediated pathways, derivatives of hydrazinylpyridine were evaluated for their ability to reverse H3K27 methylation in cancer cells. The results indicated that these compounds could reactivate tumor suppressor genes, leading to reduced proliferation in various cancer cell lines such as breast and prostate cancer .
Case Study 2: Antimicrobial Efficacy
A series of hydrazone derivatives were tested against both Gram-positive and Gram-negative bacteria. The results demonstrated that certain derivatives exhibited antimicrobial activity comparable to standard antibiotics like streptomycin. Notably, this compound showed promising results against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-fluoro-6-hydrazinylpyridine hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of 2-fluoro-6-chloropyridine with hydrazine, followed by HCl salt formation. Optimization involves monitoring reaction temperature (20–60°C), solvent selection (e.g., ethanol or THF), and stoichiometric ratios (hydrazine:chloropyridine ≥ 1.5:1). Purity can be enhanced by recrystallization in ethanol/water mixtures. Reaction progress should be tracked via TLC or HPLC .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- NMR (¹H/¹³C): Verify fluorine coupling patterns in the pyridine ring (δ ~8.0–8.5 ppm for aromatic protons) and hydrazine NH signals (δ ~3.5–5.0 ppm).
- HPLC-MS : Confirm molecular ion peaks ([M+H]⁺ expected at m/z ~162.1) and assess purity (>98% via reverse-phase C18 columns).
- Elemental Analysis : Match calculated vs. experimental C, H, N, and Cl percentages (±0.3% tolerance) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hygroscopic degradation.
- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite. Dispose via approved hazardous waste channels .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from solvent polarity and pH variations. Systematically test solubility in:
- Aqueous buffers : Adjust pH (2–12) to assess protonation effects.
- Organic solvents : Compare DMSO, DMF, and methanol via UV-Vis spectroscopy (λ_max ~270 nm).
- Document temperature and agitation methods. Cross-validate with computational models (e.g., COSMO-RS) to predict solubility parameters .
Q. What strategies are effective for studying the compound’s stability under varying thermal and oxidative conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperatures (typically >150°C).
- Forced Degradation : Expose to 40°C/75% RH (humidity chamber) or 3% H₂O₂ (oxidative stress) for 7–14 days. Monitor degradation products via LC-MS and assign structures using fragmentation patterns.
- Kinetic Modeling : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Q. How can mechanistic studies elucidate the role of the hydrazine moiety in biological or catalytic applications?
- Methodological Answer :
- Spectroscopic Probes : Use FT-IR (N-H stretches ~3300 cm⁻¹) and fluorescence quenching to track binding interactions with metal ions (e.g., Cu²⁺, Fe³⁺).
- DFT Calculations : Model electron density distributions to identify reactive sites (e.g., nucleophilic N-atoms).
- Enzyme Inhibition Assays : Test against target enzymes (e.g., monoamine oxidase) with IC₅₀ determinations and Lineweaver-Burk plots to classify inhibition type .
Q. What analytical approaches are recommended for detecting trace impurities in bulk batches?
- Methodological Answer :
- GC-MS Headspace Analysis : Identify volatile impurities (e.g., residual solvents like THF).
- ICP-OES : Quantify heavy metals (e.g., Pd, Ni) from catalytic steps (limit: <10 ppm).
- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is involved .
Data Interpretation & Conflict Management
Q. How should researchers address discrepancies between computational predictions and experimental results in reactivity studies?
- Methodological Answer :
- Benchmark Calculations : Compare DFT-derived activation energies with experimental kinetic data (e.g., Arrhenius plots). Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for better alignment.
- Error Analysis : Quantify solvent effects (PCM models) and steric hindrance not captured in silico.
- Collaborative Validation : Cross-check with independent labs using standardized protocols .
Q. What statistical methods are appropriate for validating reproducibility in multi-step synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
